molecular formula C7H14O3 B7858276 3-(Oxolan-3-yloxy)propan-1-ol

3-(Oxolan-3-yloxy)propan-1-ol

Cat. No.: B7858276
M. Wt: 146.18 g/mol
InChI Key: HSUMJKJNHQIHOV-UHFFFAOYSA-N
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Description

3-(Oxolan-3-yloxy)propan-1-ol is a polyol ether featuring a tetrahydrofuran (oxolan) ring linked via an ether bond to a propan-1-ol moiety. Its molecular structure comprises a hydroxyl group on the terminal carbon of a three-carbon chain (propan-1-ol) and an oxolan-3-yloxy substituent. The oxolan ring (C₄H₈O) contributes to its amphiphilic nature, balancing polar (ether and hydroxyl groups) and nonpolar (alkyl chain) characteristics. For example, oxetane- and dioxolane-containing propanols (e.g., 2-(oxetan-3-yl)propan-1-ol) are utilized in medicinal chemistry due to their strained rings and hydrogen-bonding capabilities .

Properties

IUPAC Name

3-(oxolan-3-yloxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c8-3-1-4-10-7-2-5-9-6-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUMJKJNHQIHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-3-yloxy)propan-1-ol can be achieved through several methods. One common approach involves the reaction of oxolane with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the propanol attacks the oxolane ring, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(Oxolan-3-yloxy)propan-1-ol may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the use of catalysts to enhance the reaction rate and ensure the efficient conversion of starting materials to the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-3-yloxy)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or ether.

    Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or ethers.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

3-(Oxolan-3-yloxy)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxolan-3-yloxy)propan-1-ol involves its interaction with specific molecular targets. The oxolane ring and hydroxyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(oxolan-3-yloxy)propan-1-ol with key analogs, focusing on molecular features, physical properties, and applications.

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Physical/Chemical Properties Applications/Notes
3-(Oxolan-3-yloxy)propan-1-ol C₇H₁₄O₃ (inferred) ~146 (estimated) Oxolan (THF) ring at C3, hydroxyl Likely liquid; moderate polarity due to ether and hydroxyl groups. Potential solvent, pharmaceutical intermediate, or fragrance component (analogous to IFRA-regulated compounds) .
2-(Oxetan-3-yl)propan-1-ol C₆H₁₂O₂ 116.16 Oxetane ring at C2, hydroxyl Higher ring strain (oxetane vs. THF); lower boiling point than THF analogs. Pharmaceutical intermediates; improved metabolic stability due to oxetane .
3-(Methylsulphanyl)propan-1-ol C₄H₁₀OS 106.18 Methylsulphanyl (-SCH₃) at C3 Volatile sulfur compound; roasted/chocolate odor (perception threshold: 0.244 mg/L). Wine flavoring agent; produced via LAB metabolism during malolactic fermentation .
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₉H₂₁NO 159.27 Diethylamino, dimethyl groups Clear liquid; flash point 73.9°C; density 0.875 g/cm³. Industrial applications; requires PPE (gloves, respirators) due to reactivity risks .
3-[2-(3-Hydroxypropyl)-1,3-dioxolan-2-yl]propan-1-ol C₉H₁₈O₄ 202.24 Dioxolane ring, dual hydroxyls Highly polar; likely hygroscopic. Specialty chemical (CAS: 5694-96-2); applications in polymers or surfactants .

Key Findings:

Dioxolane-containing analogs (e.g., ) exhibit higher polarity due to dual oxygen atoms, favoring solubility in polar solvents .

Functional Group Impact: Sulfur-containing analogs like 3-(methylsulphanyl)propan-1-ol are volatile and contribute to flavor profiles, whereas hydroxyl-rich compounds (e.g., target compound) may serve as hydrogen-bond donors in drug design . Amino-substituted propanols (e.g., 3-(diethylamino)-2,2-dimethyl-propan-1-ol) require stringent safety protocols due to flammability and reactivity .

Regulatory and Industrial Relevance: Propanol derivatives with aromatic substituents (e.g., 2,2-dimethyl-3-(3-tolyl)propan-1-ol) are regulated under IFRA standards for fragrances, suggesting similar regulatory scrutiny for the target compound if used in cosmetics .

Biological Activity

3-(Oxolan-3-yloxy)propan-1-ol is a chiral organic compound characterized by its unique structure, which includes an oxolane moiety and a hydroxyl functional group. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine, and relevant case studies.

The molecular formula of 3-(Oxolan-3-yloxy)propan-1-ol is C6H12O3C_6H_{12}O_3. The presence of the oxolane ring contributes to the compound's stability and reactivity, particularly in biological systems.

PropertyValue
Molecular FormulaC6H12O3C_6H_{12}O_3
Molecular Weight132.16 g/mol
Boiling Point~210 °C
SolubilityMiscible in water and organic solvents

The biological activity of 3-(Oxolan-3-yloxy)propan-1-ol is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The hydroxyl group can engage in hydrogen bonding, while the oxolane ring may facilitate conformational changes in target proteins.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation: It may interact with cell surface receptors, influencing signaling pathways related to cell growth and differentiation.

Biological Activity

Research indicates that 3-(Oxolan-3-yloxy)propan-1-ol exhibits various biological activities, including anti-inflammatory and anti-cancer properties.

Case Study: Anti-Cancer Activity

A study investigated the effects of 3-(Oxolan-3-yloxy)propan-1-ol on cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation in breast cancer cells (MCF-7) through apoptosis induction. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-CancerInhibition of MCF-7 proliferation
Anti-inflammatoryReduction in cytokine production
Enzyme InhibitionInhibition of phospholipase A2

Applications in Medicine

Due to its promising biological activities, 3-(Oxolan-3-yloxy)propan-1-ol is being explored for potential therapeutic applications:

  • Drug Development: It serves as a lead compound in drug discovery efforts targeting specific enzymes or receptors.
  • Therapeutic Formulations: Its anti-inflammatory properties suggest applications in formulating treatments for inflammatory diseases.

Research Findings

Recent studies have focused on optimizing the synthesis of 3-(Oxolan-3-yloxy)propan-1-ol derivatives to enhance its biological activity. These derivatives exhibit improved potency against various targets compared to the parent compound.

Table 3: Recent Research Findings

Study FocusFindingsYear
Synthesis OptimizationEnhanced potency in enzyme inhibition2024
Structure-Activity Relationship (SAR)Identification of key structural features for activity2024

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